molecular formula C14H30N4O4 B3111644 (3R)-1,3-Dimethylpiperazine hemioxalate CAS No. 1844898-15-2

(3R)-1,3-Dimethylpiperazine hemioxalate

Cat. No. B3111644
CAS RN: 1844898-15-2
M. Wt: 318.41
InChI Key: KDSQTEAFUAXQJW-GOPSZHOCSA-N
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Description

(3R)-1,3-Dimethylpiperazine hemioxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a chiral piperazine derivative that exhibits unique properties and has been synthesized using different methods.

Scientific Research Applications

Nuclear Spin Resonance and Relaxation

  • Nuclear Magnetic Resonance Studies: The compound's nuclear quadrupole resonance and spin-lattice relaxation times have been studied using a pulsed free decay nuclear magnetic resonance system. These studies focus on the molecular rotation and relaxation in different states (Tzalmona & Kaplan, 1974).

Synthesis and Characterization

  • Synthesis of Enantiomerically Pure Diamines: The compound has been used in the synthesis of enantiomerically pure diamines, serving as an intermediate for the synthesis of delta-opioid receptor ligands (Janetka et al., 2003).
  • X-ray Diffraction and NMR Studies: Structural analysis of derivatives, including their crystalline complexes, has been carried out using X-ray diffraction, NMR, and DFT methods, providing insights into molecular interactions and conformations (Dega-Szafran et al., 2008).

Catalytic Applications

  • Catalytic Ligands in Organic Reactions: Derivatives of (3R)-1,3-Dimethylpiperazine have been used as catalytic ligands in organic reactions like the enantioselective addition of diethylzinc to aldehydes, showcasing their utility in synthetic chemistry (Vidal‐Ferran et al., 1998).

Molecular Structure and Hydrogen Bonding

  • Hydrogen Bonding and Basicity Studies: Investigations into the hydrogen bonding and basicity of (3R)-1,3-Dimethylpiperazine derivatives have been conducted, providing valuable information about their molecular interactions (Dega-Szafran et al., 2002).

Industrial Applications

  • Use in Polyurethane Foam Production: The effectiveness of 1,4-dimethylpiperazine as a catalyst in polyurethane foam production has been evaluated, demonstrating its potential in industrial applications (Samarappuli & Liyanage, 2018).

properties

IUPAC Name

(3R)-1,3-dimethylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N2.C2H2O4/c2*1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h2*6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)/t2*6-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQTEAFUAXQJW-GOPSZHOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C.CC1CN(CCN1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C.C[C@@H]1CN(CCN1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1,3-Dimethylpiperazine hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-1,3-Dimethylpiperazine hemioxalate
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(3R)-1,3-Dimethylpiperazine hemioxalate
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